Fluorescein-PEG4-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H37N3O13S |

|---|---|

Molecular Weight |

751.8 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C36H37N3O13S/c40-23-2-5-27-29(20-23)50-30-21-24(41)3-6-28(30)36(27)26-4-1-22(19-25(26)34(45)51-36)38-35(53)37-10-12-47-14-16-49-18-17-48-15-13-46-11-9-33(44)52-39-31(42)7-8-32(39)43/h1-6,19-21,40-41H,7-18H2,(H2,37,38,53) |

InChI Key |

JEPUNNNGKJASKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

Origin of Product |

United States |

Foundational & Exploratory

Fluorescein-PEG4-NHS Ester: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorescein-PEG4-NHS ester, a versatile fluorescent labeling reagent. This document details its chemical properties, mechanism of action, and applications in biological research, with a focus on practical experimental protocols and data presentation.

Core Concepts: Unveiling this compound

This compound is a molecule composed of three key functional components:

-

Fluorescein: A widely used green fluorescent dye that serves as the reporter molecule.

-

PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic spacer arm. The PEG spacer enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance, allowing for more efficient labeling of target molecules.

-

NHS (N-hydroxysuccinimide) Ester: A reactive group that readily forms stable amide bonds with primary amines (-NH2) on target molecules, such as the lysine (B10760008) residues of proteins.

This combination makes this compound an invaluable tool for fluorescently labeling proteins, antibodies, peptides, and other biomolecules for a variety of applications in research and drug development.[1] The ability to track labeled molecules provides insights into their distribution, localization, and interactions within biological systems.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers and technical datasheets.

| Property | Value | References |

| Molecular Weight | 751.76 g/mol | [2][3] |

| Excitation Maximum (λex) | ~494 nm | [4][5] |

| Emission Maximum (λem) | ~518 nm | [4][5] |

| Purity | Typically >95% | [6][7] |

| Solubility | Soluble in DMSO, DMF, and water | [5][8] |

| Storage Conditions | -20°C, protected from light and moisture | [4][5][8] |

Mechanism of Action: The Amine-Reactive Chemistry

The utility of this compound lies in the specific and efficient reaction of the N-hydroxysuccinimide (NHS) ester with primary amines. This reaction, which occurs optimally at a pH of 7-9, results in the formation of a stable covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[4] The primary targets for this reaction on proteins are the ε-amino groups of lysine residues and the N-terminal α-amino group.

Caption: Reaction of this compound with a primary amine.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

General Protein Labeling

This protocol provides a general framework for labeling proteins with this compound.

Materials:

-

This compound

-

Protein to be labeled

-

Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the amine-free buffer prior to labeling.

-

Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

-

Labeling Reaction: While gently vortexing the protein solution, add a 10-20 fold molar excess of the dissolved this compound. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for fluorescein).

Antibody Labeling

This protocol is specifically tailored for the labeling of antibodies.

Materials:

-

This compound

-

Antibody (1-5 mg/mL)

-

0.1 M sodium bicarbonate buffer, pH 8.3

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Hydroxylamine (B1172632) solution (1.5 M, pH 8.5)

-

Dialysis tubing or desalting column

Procedure:

-

Antibody Preparation: Dialyze the antibody against 0.1 M sodium bicarbonate buffer, pH 8.3.

-

Reagent Preparation: Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO immediately prior to use.

-

Labeling Reaction: Add a 50-100 fold molar excess of the dissolved this compound to the antibody solution.

-

Incubation: Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.

-

Quenching: Add hydroxylamine solution to a final concentration of 10 mM and incubate for 1 hour at room temperature.

-

Purification: Purify the labeled antibody by dialysis against PBS or by using a desalting column.

-

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.

Mandatory Visualizations

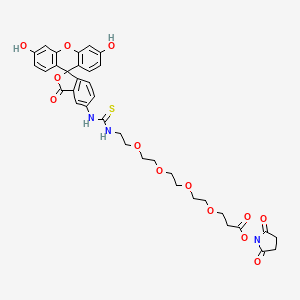

Chemical Structure of this compound

Caption: Key components of the this compound molecule.

Experimental Workflow for Protein Labeling

Caption: A typical experimental workflow for protein labeling.

Applications in Research and Drug Development

This compound is a valuable tool in various research and development areas:

-

Fluorescence Microscopy: Labeled antibodies can be used to visualize the localization of specific proteins within cells and tissues.

-

Flow Cytometry: Fluorescently labeled proteins or antibodies are used to identify and sort cell populations based on the expression of cell surface markers.

-

Immunoassays: In techniques like ELISA and Western blotting, fluorescently labeled secondary antibodies are used for the detection of target proteins.

-

Drug Delivery Studies: The labeling of therapeutic proteins or drug carriers with this compound allows for the tracking of their biodistribution and cellular uptake.

Important Considerations

-

pH: The pH of the reaction buffer is critical for efficient labeling. A pH range of 7-9 is optimal for the reaction between the NHS ester and primary amines.[4]

-

Hydrolysis: The NHS ester group is susceptible to hydrolysis, which increases with pH. Therefore, the reagent should be prepared immediately before use, and stock solutions should not be stored.[4]

-

Amine-Containing Buffers: Buffers containing primary amines, such as Tris and glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[4]

-

Molar Ratio: The molar ratio of the labeling reagent to the target molecule will influence the degree of labeling. This may need to be optimized for each specific application.

This technical guide provides a solid foundation for the use of this compound in your research. By understanding its properties and following the detailed protocols, you can effectively utilize this reagent for your fluorescent labeling needs.

References

- 1. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Fluorescein-PEG4-Acid, 1807518-76-8 | BroadPharm [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. NHS-PEG4-NHS | CAS:1314378-11-4 | Biopharma PEG [biochempeg.com]

- 8. m-PEG4-NHS ester, 622405-78-1 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Fluorescein-PEG4-NHS Ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Fluorescein-PEG4-NHS ester, a widely used fluorescent labeling reagent in biological research and drug development.

Core Chemical Properties

This compound is a fluorescent dye molecule composed of three key components: a fluorescein (B123965) fluorophore, a polyethylene (B3416737) glycol (PEG) spacer of four units, and an N-hydroxysuccinimide (NHS) ester reactive group. This structure allows for the covalent attachment of the bright, green-emitting fluorescein dye to biomolecules. The hydrophilic PEG spacer enhances water solubility and reduces steric hindrance, minimizing potential interference with the biological activity of the labeled molecule.[1][2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below. These values are essential for accurate experimental design, including the calculation of molar quantities for labeling reactions and the interpretation of spectroscopic data.

| Property | Value | Source(s) |

| Molecular Formula | C36H37N3O13S | [3][4] |

| Molecular Weight | 751.76 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Excitation Maximum (λex) | ~494 nm | [2][6][7] |

| Emission Maximum (λem) | ~517-518 nm | [2][6][7] |

| Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹ at ~494 nm (for NHS-Fluorescein) | [8][9] |

| Quantum Yield (Φ) | ~0.97 in basic ethanol (B145695) (for Fluorescein) | [10] |

| Solubility | Soluble in DMSO, DMF, Water | [2] |

Note: The extinction coefficient and quantum yield are for closely related fluorescein compounds and serve as excellent approximations for this compound.

Reactivity, Stability, and Handling

Amine Reactivity

The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive functional group. It readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable, covalent amide bonds.[1][8][11][12] This reaction is highly pH-dependent, with an optimal range of pH 8.3-8.5.[11][13] At lower pH values, the primary amines are protonated and less nucleophilic, slowing the reaction. At higher pH, the NHS ester is prone to hydrolysis.[8][11]

Caption: Reaction of this compound with a protein's primary amine.

Stability and Storage

This compound is moisture-sensitive.[8] The NHS ester moiety can readily hydrolyze in the presence of water, rendering it non-reactive. Therefore, it is crucial to store the solid reagent at -20°C, protected from light and moisture, often with a desiccant.[8][9]

For experimental use, it is recommended to prepare solutions of the NHS ester immediately before use in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8][13] Stock solutions should not be prepared for long-term storage due to the hydrolysis of the NHS ester.[8]

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving this compound.

Protein Labeling Protocol

This protocol provides a general procedure for the covalent labeling of proteins, such as antibodies. Optimization may be required depending on the specific protein.

1. Protein Preparation:

-

The protein must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.5.[6][8] Buffers containing primary amines like Tris or glycine (B1666218) are incompatible as they will compete in the reaction.[8]

-

If necessary, perform a buffer exchange using dialysis or a desalting column.[6]

-

The protein concentration should typically be between 1-10 mg/mL.[14][15]

2. Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]

-

Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of ~1-10 mg/mL.[5][13]

3. Labeling Reaction:

-

Calculate the required amount of NHS ester. A molar excess of 8-20 fold of the dye to the protein is a common starting point for optimization.[8][13]

-

Add the calculated volume of the dissolved NHS ester to the protein solution while gently stirring.[14]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[14][15]

4. Purification of the Conjugate:

-

It is critical to remove the unreacted, free dye from the labeled protein to prevent high background fluorescence.[16][17]

-

Common purification methods include:

5. Storage of the Labeled Protein:

-

Store the purified, labeled protein at 4°C for short-term storage, protected from light.[6] For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.[5][6]

Caption: General workflow for protein labeling with this compound.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[19][20] An optimal DOL is crucial for experimental success, as under-labeling results in a weak signal, while over-labeling can lead to fluorescence quenching and potential loss of protein function.[19][20][21] For antibodies, a DOL between 2 and 10 is often desirable.[19]

Methodology:

-

Measure Absorbance: After purification, measure the absorbance of the protein-dye conjugate solution using a spectrophotometer at two wavelengths:

-

Calculate Protein Concentration: The dye also absorbs light at 280 nm, so a correction factor is needed for an accurate protein concentration measurement.[17][22]

-

Calculate Dye Concentration:

-

Dye Concentration (M) = Amax / ε_dye

-

Where ε_dye is the molar extinction coefficient of the dye (~70,000 M⁻¹cm⁻¹ for NHS-Fluorescein).[8]

-

-

-

Calculate DOL:

-

DOL = Molar concentration of dye / Molar concentration of protein [22]

-

Applications in Research and Drug Development

The primary application of this compound is in bioconjugation, where it serves to attach a fluorescent label to various biomolecules.[1] This enables researchers to visualize, track, and quantify these molecules in a wide range of assays.

-

Fluorescence Microscopy and Immunofluorescence (IF): Labeled antibodies are used to specifically stain and visualize the localization of target proteins within cells and tissues.

-

Flow Cytometry: Cells can be labeled with fluorescent antibodies to identify and quantify specific cell populations based on the expression of surface or intracellular markers.

-

ELISA and other Immunoassays: Fluorescently labeled detection antibodies can be used to generate a quantifiable signal in enzyme-linked immunosorbent assays.

-

Drug Development: The reagent can be used to label drug molecules or drug delivery vehicles, allowing for the study of their distribution, uptake, and fate within biological systems.[1]

References

- 1. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]

- 2. Fluorescein-PEG4-Acid, 1807518-76-8 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. omlc.org [omlc.org]

- 11. fluidic.com [fluidic.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. interchim.fr [interchim.fr]

- 14. glenresearch.com [glenresearch.com]

- 15. Fluorescein labeling of proteins - 每日生物评论 [bio-review.com]

- 16. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 18. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 20. support.nanotempertech.com [support.nanotempertech.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. info.gbiosciences.com [info.gbiosciences.com]

Fluorescein-PEG4-NHS Ester: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Fluorescein-PEG4-NHS ester is a versatile and valuable tool for fluorescently labeling and tracking biomolecules. This guide provides an in-depth overview of its structure, properties, and applications, complete with detailed experimental protocols and workflow visualizations.

This bifunctional molecule consists of a fluorescein (B123965) dye, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. The fluorescein component provides the fluorescent signal, the hydrophilic PEG4 spacer enhances solubility in aqueous environments and reduces steric hindrance, and the NHS ester group allows for covalent conjugation to primary amines on proteins, peptides, and other biomolecules.[1] This combination of features makes it a powerful reagent in various research and development applications, including drug discovery, where it aids in understanding the distribution and behavior of therapeutic molecules within biological systems.[1]

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound is crucial for its effective application. The following tables summarize its key characteristics.

| Identifier | Value |

| Chemical Name | Fluorescein-polyethylene glycol-N-hydroxysuccinimide ester |

| Synonyms | This compound, FITC-PEG4-NHS |

| CAS Number | Not consistently available across sources |

| Chemical and Physical Properties | |

| Molecular Formula | C36H37N3O13S[2] |

| Molecular Weight | 751.76 g/mol [2][3] |

| Appearance | Orange/yellow solid or semi-solid[4] |

| Solubility | Soluble in water, DMSO, DMF[4][5][6] |

| Excitation Maximum (λex) | ~494 nm[5][6] |

| Emission Maximum (λem) | ~517 nm[5][6] |

Experimental Protocol: Labeling of Biomolecules

The following protocol provides a general framework for the covalent labeling of proteins or other biomolecules containing primary amines with this compound. The protocol is based on standard NHS ester chemistry.

Materials and Reagents:

-

This compound

-

Biomolecule to be labeled (e.g., protein, antibody)

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5; 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)[7][8]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[7][9]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., gel filtration column, dialysis cassette)[7][9]

Procedure:

-

Biomolecule Preparation:

-

This compound Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8][9]

-

Immediately before use, prepare a stock solution of the labeling reagent in anhydrous DMF or DMSO (e.g., 10 mg/mL).[7][9] The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be stored for extended periods.[9][10]

-

-

Labeling Reaction:

-

Calculate the required amount of this compound. A 10-20 fold molar excess of the NHS ester to the biomolecule is a common starting point for optimization.[9]

-

Add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing.[7]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Characterization and Storage:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for fluorescein).

-

Store the labeled biomolecule under appropriate conditions, typically at 4°C or -20°C, protected from light.

-

Visualizing the Workflow

To better illustrate the experimental process and the underlying chemical reaction, the following diagrams have been generated.

Caption: Experimental workflow for labeling biomolecules.

Caption: NHS ester reaction with a primary amine.

References

- 1. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nanocs.net [nanocs.net]

- 5. Fluorescein-PEG4-Acid, 1807518-76-8 | BroadPharm [broadpharm.com]

- 6. Fluorescein-PEG4-azide, 1454662-54-4 | BroadPharm [broadpharm.com]

- 7. interchim.fr [interchim.fr]

- 8. broadpharm.com [broadpharm.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to Fluorescein-PEG4-NHS Ester: Excitation, Emission, and Applications

For researchers, scientists, and drug development professionals, understanding the spectral properties and handling of fluorescent probes is paramount for accurate and reproducible results. This guide provides a comprehensive overview of Fluorescein-PEG4-NHS ester, a widely used amine-reactive fluorescent dye. We will delve into its core spectral characteristics, provide detailed experimental protocols for its use, and illustrate a common workflow in biomedical research.

Core Photophysical Properties

This compound is a derivative of the well-known fluorophore, fluorescein (B123965). It is functionalized with a tetraethylene glycol (PEG4) spacer and an N-hydroxysuccinimide (NHS) ester group. The PEG spacer enhances water solubility and reduces steric hindrance, while the NHS ester allows for covalent conjugation to primary amines on biomolecules such as proteins and antibodies. The fundamental spectral properties are dictated by the fluorescein core.

While the specific photophysical properties can be influenced by the local environment (e.g., solvent, pH, and conjugation to a biomolecule), the following table summarizes the key quantitative data for fluorescein and its derivatives, which serve as a reliable reference for this compound.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~494 nm | The peak wavelength of light absorbed by the molecule to reach an excited state. This is very similar to the excitation maximum of its non-PEGylated counterpart. |

| Emission Maximum (λem) | ~518 nm | The peak wavelength of light emitted as the molecule returns to its ground state.[1] This value is for a closely related compound, Fluorescein-PEG4-Acid, and is expected to be nearly identical for the NHS ester. |

| Molar Extinction Coefficient (ε) | ~70,000 - 80,000 cm⁻¹M⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum.[1][2][3] |

| Quantum Yield (Φ) | ~0.79 - 0.97 | The efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons.[4][5][6] This value is for fluorescein and may vary slightly upon conjugation. |

| Recommended Excitation Source | 488 nm laser line | Standard on most flow cytometers and fluorescence microscopes. |

Experimental Protocols

Accurate and reproducible results hinge on meticulous experimental execution. Below are detailed protocols for the measurement of fluorescence spectra and a common application: antibody labeling.

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence spectra of this compound using a spectrofluorometer.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or an appropriate aqueous buffer like phosphate-buffered saline (PBS), pH 7.4)

-

Quartz cuvette (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in the desired aqueous buffer (e.g., PBS) to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the excitation and emission slit widths (e.g., 2-5 nm).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (~518 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).

-

Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum is the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (~494 nm).

-

Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).

-

Record the fluorescence intensity at each emission wavelength. The peak of this spectrum is the emission maximum.

-

-

Data Correction:

-

Correct the spectra for instrument-specific factors, such as lamp intensity and detector response, using correction files provided with the instrument software.

-

Protocol for Antibody Labeling

This protocol describes the covalent conjugation of this compound to a primary antibody.

Materials:

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous DMSO

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., size-exclusion chromatography)

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable reaction buffer.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

-

-

Labeling Reaction:

-

Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

-

Add a calculated molar excess of the dissolved this compound to the antibody solution. A 10- to 20-fold molar excess is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

-

-

Characterization:

-

Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and 494 nm (for fluorescein concentration) to determine the degree of labeling.

-

Experimental Workflow Visualization

This compound is frequently used to label antibodies for immunoassays. The following diagrams illustrate the logical flow of this process.

This in-depth guide provides the essential information for the effective use of this compound in research and development. By understanding its spectral properties and adhering to established protocols, researchers can confidently incorporate this versatile fluorescent probe into their experimental designs.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Extinction Coefficient [Fluorescein] | AAT Bioquest [aatbio.com]

- 3. What is the molar extinction coefficient of fluorescein? | AAT Bioquest [aatbio.com]

- 4. omlc.org [omlc.org]

- 5. researchgate.net [researchgate.net]

- 6. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Fluorescein-PEG4-NHS Ester Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying the use of Fluorescein-PEG4-NHS ester for the fluorescent labeling of biomolecules. It details the core chemical reaction, experimental protocols, and critical data for successful conjugation in research and development settings.

Core Principle: The Chemistry of Covalent Labeling

This compound is a fluorescent labeling reagent comprised of three essential components: a fluorescein (B123965) fluorophore, a tetra-polyethylene glycol (PEG4) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. The fundamental principle of its application lies in the covalent conjugation of the fluorescein dye to biomolecules containing primary amines.

The labeling chemistry is centered on the reaction between the NHS ester functional group and a primary amine (-NH₂).[1][2][3][4] This reaction typically targets the ε-amino group of lysine (B10760008) residues and the N-terminal amine of polypeptide chains, which are commonly accessible on the surface of proteins.[1][2][4]

The process is a nucleophilic acyl substitution. Under slightly alkaline conditions (pH 7.2-9.0), the primary amine is deprotonated, making it a potent nucleophile.[1][2][4] This nucleophilic amine attacks the carbonyl carbon of the NHS ester. The subsequent reaction displaces the N-hydroxysuccinimide group and forms a highly stable and irreversible amide bond, covalently linking the fluorescein-PEG4 moiety to the target molecule.[1][2][5] The competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and in dilute protein solutions; therefore, reaction conditions must be optimized.[2][4][6]

Functional Roles of Molecular Components

-

Fluorescein: This xanthene dye serves as the fluorescent reporter. It is characterized by its high quantum yield and a bright green fluorescence that is readily detectable by standard fluorescence instrumentation.[7][8] Its spectral properties are well-documented, making it a reliable choice for various fluorescence-based assays.[9]

-

PEG4 Spacer: The tetra-polyethylene glycol linker provides a hydrophilic spacer arm between the fluorophore and the target biomolecule. This spacer enhances the water solubility of the labeling reagent and the resulting conjugate, which can help prevent aggregation.[10] Furthermore, it creates physical distance that minimizes the risk of the bulky fluorescein molecule interfering with the biological activity or binding interactions of the labeled protein.

-

NHS Ester: This is the key reactive group that enables the covalent attachment to the target molecule.[5] Its high reactivity and specificity towards primary amines under controlled pH conditions make it one of the most common and effective crosslinking chemistries for bioconjugation.[2][4]

Quantitative Data Summary

Successful experimental design and data interpretation require a clear understanding of the reagent's quantitative characteristics. The following table summarizes the key spectral and reaction properties for this compound.

| Parameter | Value | Reference(s) |

| Maximum Excitation Wavelength (λex) | ~494 - 497 nm | [2][7][10][11] |

| Maximum Emission Wavelength (λem) | ~515 - 524 nm | [7][8][9] |

| Molar Extinction Coefficient (ε at λex) | ~70,000 M⁻¹cm⁻¹ | [2] |

| Optimal Reaction pH | 7.2 - 9.0 (8.3 - 8.5 is ideal) | [1][2][4][6] |

| Recommended Molar Excess (Dye:Protein) | 15 to 20-fold for antibodies | [2][12] |

Detailed Experimental Protocol: Protein Labeling

This section provides a generalized protocol for labeling a protein, such as an antibody, with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials Required:

-

Protein to be labeled (1-10 mg/mL)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[2][6]

-

Conjugation Buffer: Amine-free buffer, pH 7.2-9.0. Examples include 0.1 M sodium phosphate (B84403) with 0.15 M NaCl (pH 7.2-7.5) or 0.1 M sodium bicarbonate (pH 8.3-8.5).[2][6][12] Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.[2][6][12]

-

Purification System: Gel filtration/desalting column (e.g., Sephadex G-25) to separate the labeled protein from unreacted dye.[13]

Methodology:

-

Protein Preparation:

-

Dissolve the protein in the chosen Conjugation Buffer at a concentration of 1-10 mg/mL.

-

If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column.[2]

-

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[2][12]

-

Immediately before use, dissolve the required amount of the NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[13] Do not store the reagent in solution, as the NHS ester readily hydrolyzes.[2][12]

-

-

Labeling Reaction:

-

Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., a 15- to 20-fold molar excess for an antibody).[2]

-

While gently stirring, add the calculated volume of the dissolved NHS ester to the protein solution.

-

Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.[13]

-

-

Purification:

-

Following incubation, remove the unreacted dye and the NHS byproduct by applying the reaction mixture to a pre-equilibrated gel filtration or desalting column.

-

Collect the fractions containing the labeled protein, which will elute first and can be identified by its yellow-orange color.[8]

-

-

Characterization (Degree of Labeling):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for fluorescein) using a spectrophotometer.[2]

-

Calculate the Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, using the Beer-Lambert law and accounting for the contribution of the dye to the A280 reading.

-

Applications and Critical Considerations

Fluorescein-labeled biomolecules are indispensable tools in a multitude of applications, including:

-

Flow Cytometry

-

Fluorescence Microscopy

-

Immunofluorescence Assays (e.g., Western Blotting, ELISA)[14]

-

Drug delivery and tracking studies[5]

The success of any labeling experiment hinges on careful control of several factors. The pH of the reaction buffer is paramount; it must be high enough to deprotonate primary amines but not so high as to cause rapid hydrolysis of the NHS ester.[6] The concentration of the protein and the molar ratio of dye-to-protein are also critical variables that must be optimized to achieve the desired degree of labeling without causing protein precipitation or loss of function.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. Fluorescein PEG, mPEG-FITC [nanocs.net]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Non-Covalent Functionalization of Carbon Nanotubes by Fluorescein-Polyethylene Glycol: Supramolecular Conjugates with pH Dependent Absorbance and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. broadpharm.com [broadpharm.com]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

- 14. broadpharm.com [broadpharm.com]

The Guardian of Fluorescence: A Technical Guide to the Storage and Stability of Fluorescein-PEG4-NHS Ester

For Immediate Release

This technical guide provides an in-depth analysis of the critical parameters governing the storage and stability of Fluorescein-PEG4-NHS ester, a widely utilized reagent in bioconjugation, diagnostics, and drug development. This document is intended for researchers, scientists, and professionals in the field who seek to optimize the handling and performance of this valuable fluorescent labeling compound.

Core Principles of this compound Stability

This compound is a compound valued for its bright fluorescence and biocompatible polyethylene (B3416737) glycol (PEG) spacer. However, its utility is intrinsically linked to the chemical integrity of the N-hydroxysuccinimidyl (NHS) ester group, which is highly susceptible to environmental factors. The primary degradation pathway for the NHS ester is hydrolysis, a reaction that cleaves the ester bond and renders the molecule incapable of reacting with primary amines on target biomolecules. Furthermore, the fluorescein (B123965) component is sensitive to pH and photodegradation.

Optimal storage and handling are therefore paramount to preserving the reactivity and fluorescent properties of this reagent. The key factors influencing stability are moisture, pH, temperature, and light exposure.

Quantitative Stability Data

To ensure reproducible and effective bioconjugation, it is crucial to understand the quantitative impact of various conditions on the stability of the NHS ester and the fluorescein fluorophore.

Table 1: Stability of the NHS Ester Moiety

The reactivity of this compound is dictated by the half-life of the NHS ester group in aqueous solutions. The following table summarizes the hydrolysis half-life of NHS esters under various pH and temperature conditions. While this data is for NHS esters in general, it serves as a critical guide for handling this compound.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

It is imperative to note that increasing the pH significantly accelerates the rate of hydrolysis, making prompt use of the reagent essential once in an aqueous environment.

Table 2: Stability of the Fluorescein Moiety

The fluorescent properties of the fluorescein component are also subject to environmental conditions.

| Condition | Effect on Fluorescein |

| pH | Fluorescence intensity is pH-dependent, with a pKa of approximately 6.4. Optimal fluorescence is observed in the pH range of 7 to 9.[] |

| Light Exposure | Prone to photobleaching (irreversible loss of fluorescence) upon prolonged exposure to light.[] It is reported that a 50% loss can occur in three hours of sunlight exposure.[2] |

| Aqueous Solution | Can be prone to degradation in water over long-term storage.[] |

Recommended Storage and Handling

To maximize the shelf-life and performance of this compound, the following storage and handling procedures are strongly recommended:

-

Long-Term Storage: Upon receipt, store the solid product at -20°C in a tightly sealed container with a desiccant to protect from moisture and light.[3] Some sources even recommend storage at -80°C for long-term preservation.

-

Handling: Before opening the vial, it must be allowed to equilibrate to room temperature to prevent moisture condensation onto the product.[3]

-

Solution Preparation: Prepare solutions of this compound immediately before use.[3] Use a high-quality, anhydrous water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution.

-

Stock Solutions: It is strongly advised not to prepare and store stock solutions for extended periods, as the NHS ester moiety will readily hydrolyze.[3] If a stock solution in an anhydrous solvent must be prepared, it should be stored at -20°C or -80°C under an inert gas atmosphere (e.g., argon or nitrogen) and used as quickly as possible.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol 1: Labeling of Proteins (e.g., Antibodies)

This protocol outlines the general procedure for labeling proteins with primary amines.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[4] Buffers containing primary amines (e.g., Tris or glycine) are not compatible.[3]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in the Conjugation Buffer. If the protein is in an incompatible buffer, perform buffer exchange.

-

Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Calculate the required amount of the NHS ester. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.

-

Slowly add the dissolved this compound to the protein solution while gently stirring.

-

Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice, protected from light.

-

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~494 nm (for fluorescein).

-

Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) and storing at -20°C.

Protocol 2: Labeling of Amino-Modified Oligonucleotides

This protocol provides a general workflow for labeling oligonucleotides containing a primary amine modification.

Materials:

-

This compound

-

Amino-modified oligonucleotide

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 0.1 M sodium tetraborate (B1243019) or 0.1 M sodium carbonate/bicarbonate buffer, pH 8.5-9.0.

-

Purification supplies (e.g., HPLC or gel filtration)

Procedure:

-

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the Conjugation Buffer.

-

Reagent Preparation: Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF.

-

Labeling Reaction:

-

Add the dissolved NHS ester to the oligonucleotide solution. A molar excess of the dye is typically used.

-

Vortex the mixture and allow it to react for at least 2 hours at room temperature, or overnight, protected from light.

-

-

Purification: Purify the labeled oligonucleotide from the excess dye and unreacted starting materials using reverse-phase HPLC or a suitable desalting column.

-

Verification: Confirm successful labeling using techniques such as mass spectrometry or by measuring the absorbance at 260 nm and ~494 nm.

-

Storage: Store the purified, labeled oligonucleotide at -20°C in a light-protected tube.

Visualizing Key Processes

To further elucidate the principles discussed, the following diagrams illustrate the chemical pathways and experimental workflows.

References

An In-depth Technical Guide to Amine-Reactive Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-reactive fluorescent dyes, essential tools in modern biological research and drug development. From fundamental principles to detailed experimental protocols, this document serves as a technical resource for the effective application of these powerful reagents.

Core Principles of Amine-Reactive Fluorescent Dyes

Amine-reactive fluorescent dyes are organic fluorophores equipped with a reactive group that specifically targets and covalently bonds to primary amines on biomolecules.[1] This reactivity is primarily directed towards the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides, making proteins and antibodies common targets for labeling.[1] The covalent nature of this bond ensures the stable attachment of the fluorescent tag, which is crucial for applications involving rigorous washing or incubation steps.[2]

The utility of these dyes lies in their ability to impart fluorescence to otherwise non-fluorescent biomolecules, enabling their detection, localization, and quantification in a wide array of experimental contexts, including immunochemistry, fluorescence microscopy, flow cytometry, and high-throughput screening.[1][3]

Major Classes of Amine-Reactive Dyes: A Comparative Analysis

The most prevalent classes of amine-reactive fluorescent dyes are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates. While both react with primary amines, they differ in their reaction chemistry, the stability of the resulting bond, and optimal reaction conditions.

-

N-Hydroxysuccinimidyl (NHS) Esters: NHS esters are the most widely used amine-reactive reagents due to their high reactivity and the formation of a stable amide bond with primary amines.[1][4] The reaction is most efficient at a slightly basic pH, typically between 8.0 and 9.5, where the primary amino groups are deprotonated and thus more nucleophilic.[5][6] It is critical to use buffers devoid of primary amines, such as Tris or glycine, as they will compete with the target molecule for the dye.[1]

-

Isothiocyanates: Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage.[1] Similar to NHS esters, this reaction is favored at an alkaline pH, often requiring a pH above 9 for optimal conjugation.[6][7] However, the thiourea bond formed by isothiocyanates is reported to be less stable over time compared to the amide bond formed by NHS esters, and antibody conjugates prepared with isothiocyanates may deteriorate.[2][8]

| Feature | N-Hydroxysuccinimidyl (NHS) Esters | Isothiocyanates |

| Reactive Group | Succinimidyl Ester | Isothiocyanate |

| Resulting Bond | Amide | Thiourea |

| Bond Stability | High | Moderate |

| Optimal pH | 8.0 - 9.5 | > 9.0 |

| Advantages | High reactivity, stable bond, high specificity for primary amines.[1][4] | Widely used historically, effective for labeling. |

| Disadvantages | Susceptible to hydrolysis at high pH.[9] | Less stable bond, may require harsher reaction conditions.[2][8][10] |

Quantitative Properties of Common Amine-Reactive Fluorescent Dyes

The selection of a fluorescent dye is contingent on the specific application, the available excitation and detection instrumentation, and the desired spectral properties. The following table summarizes the key quantitative data for a selection of commonly used amine-reactive fluorescent dyes.

| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Spectrally Similar Dyes |

| FITC | Isothiocyanate | 495 | 519-525 | 68,000 - 75,000 | 0.5 - 0.92 | Alexa Fluor 488, DyLight 488, CF488A |

| TRITC | Isothiocyanate | 557-560 | 576-590 | ~127,000 (estimated) | - | Alexa Fluor 546, DyLight 550, CF555 |

| Alexa Fluor 350 | NHS Ester | 346 | 442 | 19,000 | - | AMCA |

| Alexa Fluor 405 | NHS Ester | 402 | 421 | 35,000 | - | - |

| Alexa Fluor 488 | NHS Ester | 494 | 517 | 73,000 | - | FITC, Oregon Green 488, CF488A |

| Alexa Fluor 555 | NHS Ester | 555 | 565 | 150,000 | - | Cy3, TRITC, DyLight 550 |

| Alexa Fluor 594 | NHS Ester | 590 | 617 | 92,000 | - | Texas Red, DyLight 594 |

| Alexa Fluor 647 | NHS Ester | 650 | 668 | 270,000 | 0.33 | Cy5, DyLight 650 |

| Cy3 | NHS Ester | 550-555 | 565-570 | 150,000 - 162,000 | - | Alexa Fluor 555, TRITC |

| Cy5 | NHS Ester | 649-650 | 666-670 | 250,000 | - | Alexa Fluor 647, DyLight 650 |

| Cy7 | NHS Ester | 747-756 | 776-779 | ~250,000 (estimated) | - | Alexa Fluor 750, IRDye 800CW |

| DyLight 405 | NHS Ester | 400 | 420 | 30,000 | - | Alexa Fluor 405 |

| DyLight 488 | NHS Ester | 493 | 518 | 70,000 | - | Alexa Fluor 488, FITC |

| DyLight 550 | NHS Ester | 562 | 576 | 150,000 | - | Alexa Fluor 555, Cy3 |

| DyLight 594 | NHS Ester | 593 | 618 | 80,000 | - | Alexa Fluor 594, Texas Red |

| DyLight 650 | NHS Ester | 652 | 672 | 250,000 | - | Alexa Fluor 647, Cy5 |

| IRDye 680LT | NHS Ester | 676 | 693 | - | - | Alexa Fluor 680, Cy5.5 |

| IRDye 800CW | NHS Ester | 774 | 789 | 240,000 | - | Alexa Fluor 790 |

| CF488A | NHS Ester | 490 | 515 | 70,000 | - | Alexa Fluor 488, FITC |

| CF555 | NHS Ester | 555 | 565 | 150,000 | - | Alexa Fluor 555, Cy3 |

| CF594 | NHS Ester | 593 | 614 | 100,000 | - | Alexa Fluor 594, Texas Red |

| CF647 | NHS Ester | 650 | 665 | 240,000 | - | Alexa Fluor 647, Cy5 |

Note: Spectral properties can vary slightly depending on the solvent and conjugation state. Data compiled from multiple sources.[2][4][7][11][12][13][14][15][16][17][18][19][20][21][22]

Key Experimental Protocols

The following is a generalized protocol for the labeling of proteins, such as antibodies, with an amine-reactive NHS ester dye. Optimization may be required for specific proteins and dyes.

Materials

-

Protein of interest (e.g., IgG antibody) at a concentration of 2-10 mg/mL.

-

Amine-reactive fluorescent dye (NHS ester).

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[1]

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing.[1][5]

-

Spectrophotometer.

Procedure

-

Protein Preparation:

-

Dye Preparation:

-

Labeling Reaction:

-

Calculate the required volume of the dye solution. A molar ratio of dye to protein between 10:1 and 20:1 is a common starting point for optimization.[5]

-

While gently stirring the protein solution, slowly add the calculated amount of the dye solution.[1]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis.[1][5]

-

For column chromatography, equilibrate the column with an appropriate buffer (e.g., PBS) and apply the reaction mixture. Collect the fractions containing the labeled protein, which will typically elute first.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the dye.

-

Calculate the protein concentration and the concentration of the dye using the Beer-Lambert law (A = εcl).

-

The DOL is the molar ratio of the dye to the protein. The optimal DOL for antibodies is typically between 2 and 10.[8]

-

Visualizing Experimental Workflows

Direct Immunofluorescence Staining Workflow

The following diagram illustrates a typical workflow for direct immunofluorescence staining, a common application for fluorescently labeled primary antibodies.

Fluorescence-Based Direct ELISA Workflow

This diagram outlines the key steps in a direct Enzyme-Linked Immunosorbent Assay (ELISA) that utilizes a fluorescent signal for detection.

Conclusion

Amine-reactive fluorescent dyes are indispensable reagents for the covalent labeling of proteins and other biomolecules, facilitating a vast range of applications in biological research and drug development. A thorough understanding of the different types of amine-reactive chemistries, their spectral properties, and the appropriate experimental protocols is paramount for achieving robust and reproducible results. By carefully selecting the appropriate dye and optimizing the labeling conditions, researchers can effectively harness the power of fluorescence to illuminate complex biological processes.

References

- 1. benchchem.com [benchchem.com]

- 2. resources.biomol.com [resources.biomol.com]

- 3. usbio.net [usbio.net]

- 4. genecopoeia.com [genecopoeia.com]

- 5. ulab360.com [ulab360.com]

- 6. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. ohsu.edu [ohsu.edu]

- 16. Amine-reactive, orange- and red-fluorescent fluorophores—Table 1.9 | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. FITC and Fluorescein Dyes and Labeling Kits [arwen.tistory.com]

- 18. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 19. Fluorescein isothiocyanate: Significance and symbolism [wisdomlib.org]

- 20. biotium.com [biotium.com]

- 21. genecopoeia.com [genecopoeia.com]

- 22. Synthesis of Fluorogenic Arylureas and Amides and Their Interaction with Amines: A Competition between Turn-on Fluorescence and Organic Radicals on the Way to a Smart Label for Fish Freshness - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fluorescein-PEG4-NHS Ester Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a pivotal technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays.[1] Fluorescein (B123965), a widely used fluorophore, offers bright green fluorescence that is readily detectable by common instrumentation. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, in this case, a PEG4 linker, between the fluorescein molecule and the reactive group minimizes potential steric hindrance and reduces non-specific interactions, thereby preserving the protein's biological activity.

This document provides a detailed protocol for the covalent labeling of proteins with Fluorescein-PEG4-NHS ester. The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus) on the protein surface under mild alkaline conditions to form a stable amide bond.[2][3] This method is broadly applicable to a wide range of proteins, including antibodies, enzymes, and other signaling molecules, for use in applications such as immunoassays, fluorescence microscopy, flow cytometry, and target engagement studies.[1]

Principle of the Reaction

The core of this labeling protocol is the reaction between the amine-reactive this compound and the primary amine groups on the protein. The NHS ester is an activated derivative of a carboxylic acid, which readily reacts with nucleophilic primary amines to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct. The reaction is highly dependent on pH, with optimal labeling occurring in the range of pH 8.0-9.0.

Materials and Methods

Materials Required

-

Protein of interest (in an amine-free buffer)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

Protein Preparation

For optimal labeling, the protein solution must be free of any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA), as these will compete with the target protein for reaction with the NHS ester. If the protein is in an incompatible buffer, it should be exchanged into the Reaction Buffer using dialysis or a desalting column. The protein concentration should ideally be between 1-10 mg/mL.

Experimental Protocols

1. Reagent Preparation

-

Protein Solution: Prepare the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use anhydrous solvent and prepare the solution fresh.[2]

2. Labeling Reaction

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A molar excess of 10-20 fold of the dye to the protein is a good starting point for optimization.[2][4]

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]

3. Purification of the Labeled Protein

It is critical to remove the unreacted, free fluorescein dye from the labeled protein to avoid high background fluorescence and inaccurate determination of the degree of labeling.[5]

-

Gel Filtration Chromatography: This is a common and effective method for separating the labeled protein from the smaller, unreacted dye molecules.

-

Equilibrate a Sephadex G-25 column with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the protein-dye conjugate with PBS. The labeled protein will elute in the initial fractions, while the free dye will be retained on the column and elute later.

-

-

Dialysis:

-

Transfer the reaction mixture to a dialysis cassette with a molecular weight cut-off (MWCO) appropriate for the protein (e.g., 10 kDa).

-

Dialyze against a large volume of PBS at 4°C for several hours to overnight, with at least two to three buffer changes.

-

4. Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of fluorophore molecules conjugated to each protein molecule, can be determined spectrophotometrically.[6][7]

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and 494 nm (A494, the maximum absorbance for fluorescein).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the fluorescein dye at 280 nm: Protein Concentration (M) = [A280 - (A494 x CF)] / ε_protein

-

Where:

-

CF is the correction factor for fluorescein at 280 nm (typically ~0.30).[6]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the DOL using the following formula: DOL = A494 / (ε_dye x Protein Concentration)

-

Where:

-

ε_dye is the molar extinction coefficient of fluorescein at 494 nm (~70,000 M⁻¹cm⁻¹).[2]

-

-

Data Presentation

Table 1: Recommended Molar Excess of this compound for Target DOL

| Target Degree of Labeling (DOL) | Molar Excess of Dye to Protein |

| 2 - 4 | 5 - 10 fold |

| 4 - 7 | 10 - 20 fold |

| > 7 | > 20 fold |

Note: The optimal molar excess can vary depending on the protein's size, lysine content, and reactivity. Empirical optimization is recommended.[4]

Table 2: Troubleshooting Common Issues in Protein Labeling

| Issue | Potential Cause | Recommended Solution |

| Low DOL | - Inefficient labeling reaction. - Hydrolyzed NHS ester. - Presence of competing amines in the buffer. | - Optimize reaction conditions (pH, time, temperature). - Prepare fresh dye stock solution. - Ensure the protein is in an amine-free buffer. |

| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Repeat the purification step or use a more stringent method (e.g., longer dialysis, larger column). |

| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF). - Over-labeling leading to decreased solubility. | - Keep the final concentration of the organic solvent below 10%. - Reduce the molar excess of the dye in the labeling reaction.[5] |

| Loss of Protein Activity | - Labeling of critical lysine residues in the active site. - Denaturation of the protein during labeling. | - Reduce the degree of labeling. - Perform the labeling reaction at a lower temperature (4°C). |

Visualizations

Caption: Experimental workflow for protein labeling.

Caption: NHS ester reaction mechanism.

Applications in Drug Development

Fluorescently labeled proteins are instrumental in various stages of drug discovery and development.[1][]

-

Target Engagement and Validation: Fluorescently labeled ligands or antibodies can be used to confirm that a drug candidate binds to its intended target protein within a cellular context.

-

High-Throughput Screening (HTS): Fluorescence-based assays, such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), utilize labeled proteins to screen large compound libraries for potential drug candidates.[9]

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled proteins can be used to track the distribution, metabolism, and excretion of biologic drugs in preclinical models.

-

Cellular Imaging and Mechanistic Studies: Visualizing the localization and trafficking of a drug target or a therapeutic protein within cells provides crucial insights into its mechanism of action.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 5. portlandpress.com [portlandpress.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Degree of labeling (DOL) step by step [abberior.rocks]

- 9. Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective fluorescent labeling of cellular proteins and its biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Fluorescein-PEG4-NHS Ester in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG4-NHS ester is a fluorescent labeling reagent widely used in life sciences for the covalent labeling of biomolecules.[1][2] It comprises three key components: a fluorescein (B123965) fluorophore for detection, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester reactive group.[2][3][4] The NHS ester reacts efficiently with primary amines (-NH2) present on the surface of proteins and cells, forming stable amide bonds.[5][6][7][8] This characteristic makes it an invaluable tool for labeling cells for tracking, proliferation, and viability studies using flow cytometry.[9][10][11]

Principle of Labeling

The fundamental principle behind cell labeling with this compound lies in the reaction between the NHS ester group and primary amines.[5][8] Primary amines are abundant on the cell surface, primarily on lysine (B10760008) residues of proteins.[5][8] The reaction is most efficient at a slightly alkaline pH (typically 8.3-8.5), where the primary amines are deprotonated and thus more nucleophilic.[6][7] The PEG4 spacer provides a flexible linker between the fluorescein dye and the target molecule, which helps to maintain the biological activity of the labeled cell and improves the accessibility of the dye for detection.

Applications in Flow Cytometry

-

Cell Proliferation Assays: Labeled cells can be tracked over several generations. With each cell division, the fluorescence intensity is halved in the daughter cells, allowing for the quantification of cell proliferation.[9]

-

Cell Viability and Cytotoxicity Assays: In conjunction with a viability dye like Propidium Iodide (PI) or 7-AAD, this reagent can be used to distinguish between live and dead cell populations. Live cells with intact membranes will retain the fluorescein label, while dead cells will be permeable to the viability dye.

-

Cell Tracking and Migration Studies: The stable covalent labeling allows for long-term tracking of cell populations in vitro and in vivo.

-

Immunophenotyping: Can be used in combination with fluorescently-conjugated antibodies to identify and characterize specific cell subsets within a heterogeneous population.[11]

Data Presentation

| Parameter | Typical Range/Value | Notes |

| Labeling Concentration | 1 - 25 µM | Optimal concentration should be determined empirically for each cell type. |

| Incubation Time | 15 - 60 minutes | Longer incubation times may increase labeling but can also affect cell viability. |

| Incubation Temperature | Room Temperature or 37°C | 37°C can increase labeling efficiency but may also increase dye internalization. |

| pH of Labeling Buffer | 8.3 - 8.5 | Crucial for efficient reaction with primary amines.[6][7] |

| Cell Viability Post-Labeling | > 95% | Should be assessed to ensure the labeling process does not induce cytotoxicity. |

| Fluorescence Excitation/Emission | ~494 nm / ~518 nm | Compatible with the standard FITC channel on most flow cytometers.[3] |

Experimental Protocols

Protocol 1: General Cell Surface Labeling

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

Target cells in suspension

-

Flow cytometry tubes

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh.[6]

-

Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-25 µM) in sterile PBS (pH 8.3-8.5). It is critical to avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[6][7][8]

-

-

Cell Preparation:

-

Harvest cells and wash them twice with ice-cold PBS to remove any residual media and proteins.

-

Resuspend the cells at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in PBS (pH 8.3-8.5).

-

-

Cell Labeling:

-

Add the diluted this compound solution to the cell suspension.

-

Incubate for 15-30 minutes at room temperature, protected from light. Gently mix the cells every 5-10 minutes to ensure uniform labeling.

-

-

Washing:

-

To quench the reaction and remove unbound dye, add an equal volume of complete cell culture medium containing FBS. The primary amines in the media will react with any remaining NHS ester.

-

Incubate for 5-10 minutes at room temperature.

-

Wash the cells three times with complete cell culture medium or PBS containing 1% FBS. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes for each wash.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% FBS).

-

Analyze the cells on a flow cytometer using the FITC or equivalent channel (Excitation: 488 nm laser, Emission: ~520 nm filter).

-

Protocol 2: Cell Proliferation Assay

Materials:

-

Same as Protocol 1

-

Cell culture plates/flasks

-

Stimulating agent (if applicable)

Procedure:

-

Labeling:

-

Follow steps 1-4 of Protocol 1 to label the cells.

-

After the final wash, resuspend the cells in complete cell culture medium.

-

-

Cell Culture:

-

Plate the labeled cells at the desired density in culture plates or flasks.

-

If studying proliferation in response to a stimulus, add the appropriate agent to the culture medium.

-

Culture the cells for the desired period (e.g., 24, 48, 72 hours).

-

-

Harvesting and Analysis:

-

At each time point, harvest the cells.

-

Wash the cells once with PBS.

-

Resuspend the cells in flow cytometry buffer.

-

Analyze the samples by flow cytometry. As cells divide, the fluorescence intensity will decrease by half with each generation, resulting in distinct peaks on the fluorescence histogram.

-

Visualizations

Caption: Experimental workflow for cell labeling with this compound.

Caption: Covalent labeling of cell surface amines with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]

- 3. Fluorescein-PEG4-Acid, 1807518-76-8 | BroadPharm [broadpharm.com]

- 4. Fluorescein-PEG8-NHS ester | BroadPharm [broadpharm.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. biocompare.com [biocompare.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating Cellular Worlds: Applications of Fluorescein-PEG4-NHS Ester in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Fluorescein-PEG4-NHS ester is a versatile and widely utilized fluorescent probe in modern biological research and drug development. This amine-reactive dye combines the bright fluorescence of fluorescein (B123965) with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester group. This combination allows for efficient and stable labeling of primary amines on biomolecules such as proteins, antibodies, and peptides, enabling their visualization and tracking in a multitude of fluorescence microscopy applications. The PEG spacer enhances water solubility and reduces steric hindrance, often improving the biological activity of the labeled molecule.

This document provides detailed application notes and protocols for the use of this compound in various fluorescence microscopy techniques, offering insights into its properties and practical guidance for experimental workflows.

Key Characteristics and Advantages:

-

Bright Green Fluorescence: Fluorescein exhibits a high quantum yield, providing a strong and easily detectable signal.

-

Amine-Reactive Chemistry: The NHS ester group efficiently forms stable covalent amide bonds with primary amines on target biomolecules.[1]

-

Enhanced Hydrophilicity: The PEG4 spacer improves the water solubility of the dye and the resulting conjugate, minimizing aggregation and non-specific binding.

-

Biocompatibility: The PEG linker can reduce the immunogenicity of labeled proteins.

-

Versatility: Applicable in a wide range of fluorescence microscopy techniques, including immunofluorescence, live-cell imaging, and flow cytometry.

Quantitative Data Presentation

A critical aspect of selecting a fluorophore is its photophysical properties. The following table provides a comparative overview of Fluorescein's characteristics against other common fluorophores. It is important to note that the properties of conjugated dyes can be influenced by the local environment and the degree of labeling.

| Property | Fluorescein | Rhodamine B | Cyanine5 (Cy5) | Alexa Fluor 488 |

| Molar Extinction Coeff. (ε) | ~70,000 M⁻¹cm⁻¹[2] | ~106,000 M⁻¹cm⁻¹[2] | ~250,000 M⁻¹cm⁻¹[2] | ~71,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φf) | ~0.925 (in 0.1 N NaOH)[3] | ~0.31 (in water)[2] | ~0.20[2] | ~0.92 |

| Excitation Max (nm) | ~494 nm | ~555 nm | ~649 nm | ~495 nm |

| Emission Max (nm) | ~518 nm | ~620 nm | ~670 nm | ~519 nm |

| Relative Photostability | Low[2] | Moderate[2] | High[2] | High |

| Photobleaching Quantum Yield (Φb) | ~3-5 x 10⁻⁵[2] | ~10⁻⁶ - 10⁻⁷[2] | ~5 x 10⁻⁶[2] | Lower than Fluorescein |

Note: The photophysical properties can vary depending on the solvent, pH, and conjugation state. The data presented here are for the free dyes under specific conditions and serve as a general comparison. Fluorescein's fluorescence is known to be pH-sensitive.

Experimental Protocols

General Protocol for Labeling Antibodies with this compound

This protocol describes a general procedure for conjugating this compound to an antibody. The optimal dye-to-antibody molar ratio should be determined empirically for each specific antibody to achieve the desired degree of labeling (DOL) without compromising antibody function. A typical starting point is a 10- to 20-fold molar excess of the labeling reagent to the antibody.[1]

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

-

Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), exchange the buffer by dialysis or using a desalting column.

-

Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

-

-

Labeling Reaction:

-

Add the calculated amount of the dissolved this compound to the antibody solution while gently vortexing. A common starting molar excess is 10-20 fold.

-